molecular formula C9H16O2 B039630 2-Hex-5-en-3-yl-1,3-dioxolane CAS No. 113419-41-3

2-Hex-5-en-3-yl-1,3-dioxolane

Cat. No.: B039630
CAS No.: 113419-41-3
M. Wt: 156.22 g/mol
InChI Key: NGISYCAIORFZLB-UHFFFAOYSA-N
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Description

2-Hex-5-en-3-yl-1,3-dioxolane is a cyclic acetal derivative with a 1,3-dioxolane core substituted by a hex-5-enyl group at the 2-position. This structure combines the stability of the dioxolane ring with the reactivity of an unsaturated aliphatic chain. The hexenyl substituent introduces a double bond at the 5-position, which may influence its chemical behavior, such as increased susceptibility to electrophilic addition or polymerization.

Properties

CAS No.

113419-41-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-hex-5-en-3-yl-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-3-5-8(4-2)9-10-6-7-11-9/h3,8-9H,1,4-7H2,2H3

InChI Key

NGISYCAIORFZLB-UHFFFAOYSA-N

SMILES

CCC(CC=C)C1OCCO1

Canonical SMILES

CCC(CC=C)C1OCCO1

Synonyms

1,3-Dioxolane, 2-(1-ethyl-3-butenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 2-Methyl-1,3-dioxolane (CAS 497-26-7) : A simple analog with a methyl group. Its smaller substituent results in lower molecular weight (C₄H₈O₂, 88.11 g/mol) and higher volatility compared to 2-hex-5-en-3-yl-1,3-dioxolane .
  • 2-Hexyl-1,3-dioxolane (CAS 1708-34-5) : Features a saturated hexyl chain. The absence of a double bond reduces reactivity but increases hydrophobicity and boiling point (201–203°C) .
  • 2-Ethoxy-1,3-dioxolane : Contains an ethoxy group, enhancing polarity and making it a versatile solvent in organic synthesis .
  • Poly(perfluoro-2-methylene-1,3-dioxolane): Fluorinated derivatives exhibit exceptional thermal stability and gas separation properties, unlike non-fluorinated analogs .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Feature
2-Hex-5-en-3-yl-1,3-dioxolane* C₉H₁₆O₂ 156.22 ~190–200 (est.) ~0.92 (est.) Unsaturated hexenyl chain
2-Methyl-1,3-dioxolane C₄H₈O₂ 88.11 90–92 1.03 High volatility
2-Hexyl-1,3-dioxolane C₉H₁₈O₂ 158.24 201–203 0.955 Hydrophobic
2-Ethoxy-1,3-dioxolane C₅H₁₀O₃ 118.13 145–147 1.06 Polar solvent

*Estimated based on structural analogs.

Reactivity and Stability

  • Hydrolysis: 2-Methyl-1,3-dioxolane undergoes hydrolysis via the A-1 mechanism, while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 pathway.
  • Thermodynamic Stability : Substituted dioxolanes like 2,2-di-iPr-1,3-dioxolane show steric effects that reduce stability. The hexenyl substituent’s linearity may minimize steric strain, enhancing stability compared to branched analogs .

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